2,6-Diethylaniline

概述

描述

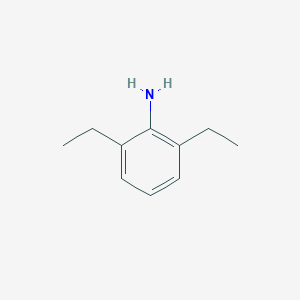

2,6-Diethylaniline (DEA; CAS No. 579-66-8) is an aromatic amine with the molecular formula C₁₀H₁₅N and a molar mass of 149.23 g/mol . It is a clear, yellow-to-reddish-brown liquid synthesized via the ortho-alkylation of aniline with ethylene, catalyzed by acidic or metallic agents . DEA is a critical intermediate in the production of chloroacetamide herbicides (e.g., alachlor, butachlor, and metolachlor) and serves as a building block for dyes, pharmaceuticals, and polyurethane plastics . Notably, DEA is the terminal metabolite of alachlor, formed via N-dealkylation in mammalian and microbial systems .

准备方法

Aluminum Anilide-Catalyzed Alkylation of Aniline

The most widely documented method for synthesizing 2,6-diethylaniline involves the alkylation of aniline with ethylene using aluminum anilide catalysts. This process, pioneered in the 1970s, remains a cornerstone of industrial production .

Reaction Mechanism and Conditions

The reaction proceeds via electrophilic aromatic substitution, where ethylene acts as the alkylating agent. Aluminum anilide catalysts, such as diethylaluminum chloride, facilitate the ortho-directed alkylation of aniline. Key parameters include:

-

Temperature : 200–320°C

-

Pressure : 6.89–10.34 MPa (1,000–1,500 psig)

The exothermic reaction generates a mixture of mono- and diethylated products, with this compound as the primary target. Post-reaction, the catalyst is deactivated using aqueous sodium hydroxide, and the crude product is distilled to isolate this compound .

Example Process (from US4219503A ):

-

Alkylation : Aniline (200 g) reacts with ethylene at 320°C and 6.89 MPa (1,000 psig) in the presence of diethylaluminum chloride (15 g).

-

Workup : The product is washed with aqueous NaOH to remove catalyst residues.

-

Distillation : Light ends (aniline, o-ethylaniline) are removed, yielding this compound and a residual fraction.

Yield Optimization via Hydrogenation

The distillation residue contains unreacted intermediates and byproducts, such as N-(2-amino-3-ethyl-α-methylbenzylidene)-2,6-diethylaniline. Catalytic hydrogenation of this residue at 50–300°C under 0.1–10 MPa H₂ pressure (using Pd/C or Raney Ni) converts these compounds into additional this compound, improving overall yield by 20–30% .

Triethylaluminum-Catalyzed Alkylation

A modified approach using triethylaluminum (TEAL) as a catalyst complex has been developed to enhance efficiency and scalability .

Process Details

-

Catalyst preparation : TEAL is pre-reacted with aniline (3:1 molar ratio) at 160°C to form a reactive complex.

-

Alkylation : The catalyst complex is mixed with aniline (1:12.5 mass ratio) and ethylene at 310°C and 4.6–5.0 MPa.

Advantages Over Traditional Methods:

-

Reduced catalyst decomposition.

-

Lower pressure requirements (4.6 vs. 6.89 MPa).

-

Simplified product isolation due to fewer polymeric byproducts .

Comparative Analysis of Industrial Methods

| Parameter | Aluminum Anilide | Triethylaluminum |

|---|---|---|

| Temperature (°C) | 200–320 | 310 |

| Pressure (MPa) | 6.89–10.34 | 4.6–5.0 |

| Catalyst Loading (wt%) | 5–10 | 7–12 |

| Yield (%) | 70–85* | 94.5 |

| Byproduct Formation | Moderate | Low |

*Excluding hydrogenation step. Post-hydrogenation yields increase by 20–30% .

Process Optimization Strategies

Hydrogenation of Distillation Residues

Residual fractions from initial distillation are rich in Schiff bases and oligomers. Hydrogenation at 163°C and 27.6 MPa (4,000 psig) with Pd/C for 18 hours cleaves C=N bonds, releasing additional this compound .

Continuous "Trickle Bed" Hydrogenation

In industrial settings, residual fractions are passed through a packed-bed reactor under H₂ flow, enabling continuous operation and reducing batch cycle times .

Emerging Developments

Recent patents explore solvent-free alkylation and ionic liquid catalysts to reduce energy consumption . However, these methods remain experimental and lack scalability.

化学反应分析

Oxidation Reactions

DEA undergoes enzymatic and chemical oxidation to form phenolic derivatives:

-

Primary Oxidation Product : Incubation with NADPH-fortified rat liver microsomes yields 4-amino-3,5-diethylphenol (ADEP) as the major product.

-

Secondary Oxidation : ADEP further oxidizes to 3,5-diethylbenzoquinone-4-imine (DEBQI) under oxidative conditions.

Mechanistic Pathway :

| Step | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 1 | NADPH, microsomal enzymes | 4-Amino-3,5-diethylphenol (ADEP) | |

| 2 | Oxidative environment | 3,5-Diethylbenzoquinone-4-imine (DEBQI) |

Halogenation

DEA participates in electrophilic substitution with iodine, forming sigma-acceptor complexes :

-

Reagents : Iodine in chloroform, dichloromethane, or carbon tetrachloride.

-

Products : Stable charge-transfer complexes characterized by spectroscopic methods .

Nitration and Bromination

The orientation of nitration and bromination in DEA derivatives depends on reaction acidity:

-

Acidic Conditions : Substitution occurs at the para position relative to the amino group.

-

Neutral/Non-Acidic Conditions : Substitution shifts to meta positions due to steric hindrance from ethyl groups .

Example :

| Reaction | Medium | Major Product | Reference |

|---|---|---|---|

| Bromination (N-Acetyl-DEA) | H₂SO₄ | 4-Bromo derivative | |

| Bromination (N-Acetyl-DEA) | Acetic acid | 3-Bromo derivative |

N-Alkylation via Reductive Amination

DEA undergoes N-alkylation using aldehydes in a reductive amination process:

-

Catalyst : Pd/C with ammonium formate.

-

Conditions : 2-Propanol/water (9:1 v/v), room temperature, 30 minutes.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Solvent | 2-Propanol/water (9:1) |

| Catalyst Loading | 0.5 mmol Pd/C |

| Reaction Time | 30 min |

Complexation with Metals

DEA forms cytotoxic metal complexes with transition metals:

-

Metals : Zinc (Zn²⁺), Manganese (Mn²⁺).

-

Biological Activity : These complexes exhibit selective cytotoxicity against cancer cell lines by modulating cell cycle regulators (e.g., upregulating p53, downregulating CDK2) .

Microbial Degradation

DEA is a metabolite of the herbicide alachlor. In microbial cultures:

-

Detection Method : HPLC-UV with a C-18 column (acetonitrile/water mobile phase).

Photodegradation

Under hydroxyl radical (- OH) attack:

Derivatization for Analytical Purposes

DEA forms stable derivatives for chromatographic analysis:

科学研究应用

Agricultural Applications

2,6-Diethylaniline plays a crucial role in the agricultural sector, primarily as an intermediate in the synthesis of herbicides and pesticides. Notable examples include:

- Herbicides : It is used in the production of herbicides like alachlor and butachlor, which are essential for crop protection .

- Pesticides : The compound contributes to the formulation of pesticides that enhance crop yields by protecting against pests and diseases .

Table 1: Key Herbicides Synthesized from this compound

| Herbicide | Active Ingredient | Application |

|---|---|---|

| Alachlor | 2-chloro-2',6'-diethyl-N-(methoxymethyl)acetanilide | Pre-emergent herbicide for corn |

| Butachlor | 2-chloro-N-(butoxymethyl)-N-(2,6-diethylphenyl)acetamide | Pre-emergent herbicide for rice |

Industrial Applications

In addition to its agricultural uses, this compound is integral to various industrial processes:

- Dyes and Pigments : It serves as an intermediate in the production of acid dyes used in textiles .

- Corrosion Inhibitors : The compound is utilized as a corrosion inhibitor in drilling fluids within the oil and gas industry .

- Polymer Production : It acts as a curing agent for epoxies and is used in reaction injection molding (RIM) processes to enhance plastic properties like flexibility and impact resistance .

Table 2: Industrial Applications of this compound

| Application Type | Description |

|---|---|

| Dyes | Intermediate for acid dyes in textiles |

| Corrosion Inhibitor | Added to drilling fluids to prevent corrosion |

| Polymer Curing | Used as a curing agent for epoxy resins |

Pharmaceutical Applications

Research indicates potential pharmaceutical applications for this compound:

- Drug Development : Studies have explored its antioxidant and anti-inflammatory properties, suggesting possible roles in treating conditions like cancer and Alzheimer's disease .

- Metabolic Studies : The compound is also investigated for its metabolic pathways, aiding in understanding the biotransformation of related compounds.

Case Study 1: Determination of Alachlor and Its Metabolite

A study published in PubMed developed a novel method using microdialysis sampling coupled with high-performance liquid chromatography (HPLC) to determine alachlor and its metabolite, this compound. The method demonstrated high sensitivity and efficiency, highlighting the importance of this compound in environmental monitoring .

Case Study 2: Synthesis Techniques

Research focused on synthesizing derivatives of this compound via N-alkylation has shown promising results using simple solvent systems. This study emphasizes the versatility of this compound as a precursor for various pharmaceutical compounds .

作用机制

The mechanism of action of 2,6-diethylaniline involves its metabolic conversion to active intermediates. For instance, during oxidation, it forms 4-amino-3,5-diethylphenol, which can further oxidize to 3,5-diethylbenzoquinone-4-imine . These intermediates can interact with biological molecules, leading to various biochemical effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Chemical Structure and Physical Properties

DEA belongs to the aniline and substituted anilines class, characterized by an aromatic ring with amine and alkyl substituents. Key analogs include:

Key Observations :

- Steric Effects : DEA’s ethyl groups at the ortho positions confer greater steric hindrance than methyl analogs (e.g., 2,6-dimethylaniline), slowing proton-transfer reactions .

- Solubility : DEA’s higher molecular weight and ethyl groups enhance lipophilicity compared to methyl or halogenated analogs, influencing environmental persistence .

Metabolic Pathways and Biodegradation

DEA in Herbicide Metabolism:

- DEA is a terminal metabolite of alachlor and butachlor, formed via N-dealkylation in rats, mice, and soil bacteria . In rats, DEA is oxidized to 4-amino-3,5-diethylphenol (ADEP) and the reactive 3,5-diethylbenzoquinone-4-imine (DEBQI), linked to nasal tissue toxicity .

- Microbial Degradation: Certain bacteria (e.g., Paracoccus sp. FLY-8) metabolize DEA into N-(2,6-diethylphenyl) formamide , bypassing aniline intermediates . In contrast, 2,4-dimethylaniline is typically mineralized via catechol pathways .

Comparative Biodegradability:

Key Difference : DEA’s ethyl groups resist complete mineralization, leading to persistent intermediates like ADEP, whereas methyl or chloro analogs are more readily oxidized .

Toxicity and Environmental Impact

- Teratogenicity : DEA exhibits higher teratogenicity than alachlor in frog embryos and is a promutagen . Comparatively, 2-chloroaniline is mutagenic due to DNA adduct formation.

- Bioaccumulation: DEA’s lipophilicity (logP ~2.5) facilitates adsorption in soil, with 45–77% remaining methanol-extractable after 3 months in anaerobic conditions. In contrast, 2-fluoroaniline’s electronegativity enhances water solubility, reducing persistence.

- Carcinogenicity: DEBQI, a DEA metabolite, is electrophilic and binds to cellular macromolecules, contributing to nasal tumors in rats.

生物活性

2,6-Diethylaniline (DEA) is an organic compound with the formula C₁₀H₁₅N, primarily used as an intermediate in the synthesis of various industrial products such as pesticides, dyestuffs, and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and potential effects on human health and the environment.

- Molecular Formula : C₁₀H₁₅N

- Molecular Weight : 149.24 g/mol

- Structure : Contains two ethyl groups attached to the aniline ring, influencing its reactivity and biological interactions.

Metabolism and Toxicity

Research indicates that this compound undergoes significant metabolic transformations in biological systems. Studies have shown that it can form various metabolites, some of which may exhibit toxicological effects.

Metabolic Pathways

-

Absorption and Distribution :

- Rapid absorption in the gastrointestinal tract has been observed in animal models, indicating a half-time of approximately 14.4 minutes for absorption from the intestine .

- Following administration, it is metabolized to several compounds, including N-hydroxy-2,6-diethylaniline and 4-hydroxy-2,6-diethylaniline .

- Toxicological Effects :

Genotoxicity

The genotoxic potential of this compound has been a subject of investigation:

- Mutagenicity Tests : Conflicting results have been reported regarding its mutagenic properties in bacterial assays (Salmonella typhimurium) and mammalian cell lines. Some studies indicate weak mutagenic activity under specific conditions .

- Chromosomal Aberrations : It has been shown to induce sister chromatid exchanges and chromosomal aberrations in cultured cells, suggesting potential genotoxic effects .

Case Studies

Several case studies highlight the biological effects of this compound:

- Occupational Exposure :

- Animal Studies :

Biological Activity Summary Table

| Biological Activity | Observations |

|---|---|

| Metabolism | Rapid absorption; formation of multiple metabolites |

| Toxicity | Weight loss, liver enlargement, anemia at high doses |

| Genotoxicity | Induces chromosomal aberrations; conflicting mutagenicity results |

| Case Studies | Elevated hemoglobin adducts in occupational exposure; adverse effects in animal studies |

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 2,6-diethylaniline, and how do they influence experimental design?

this compound (CAS 579-66-8) is a substituted aniline with a molecular weight of 149.23 g/mol, a boiling point of 243°C, and a density of 0.906 g/mL at 25°C. Its low vapor pressure (<0.01 mmHg at 20°C) suggests limited volatility, requiring sealed systems for handling . The steric hindrance from ethyl groups at the 2- and 6-positions affects its reactivity in electrophilic substitution reactions, necessitating optimized catalysts (e.g., PPY for trifluoroacetylation) . Researchers must account for its lipophilicity (logP ~2.5) in solvent selection for chromatography or extraction protocols .

Q. How is this compound synthesized, and what are the critical purity validation steps?

A common synthesis route involves alkylation of aniline derivatives under inert atmospheres (20–80°C) using catalysts like AlCl3 . Post-synthesis, purity is validated via gas chromatography (GC) with flame ionization detection (≥98% purity) or HPLC with UV detection. Residual solvents (e.g., toluene) must be quantified using headspace GC-MS to meet toxicity thresholds for biological studies .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

GC-MS with electron impact ionization (EI) is preferred for serum or tissue samples due to its sensitivity (detection limits <0.1 ng/mL). Derivatization using trifluoroacetic anhydride improves volatility and reduces column adsorption . For environmental samples (e.g., water), solid-phase extraction (SPE) followed by HPLC with electrochemical detection achieves recoveries >85% .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Acute toxicity studies in rodents show LD50 values of 250–500 mg/kg (oral), requiring PPE (gloves, respirators) and fume hoods . Chronic exposure risks (e.g., methemoglobinemia) necessitate regular biomonitoring of blood serum in personnel. Waste disposal must comply with EPA guidelines for aromatic amines due to environmental persistence .

Advanced Research Questions

Q. How does steric hindrance in this compound influence its reactivity in catalytic systems?

The ethyl groups restrict access to the amino group, reducing nucleophilicity. In trifluoroacetylation reactions, PPY outperforms DMAP as a catalyst, achieving 100% conversion to diamide derivatives at 50–60°C . For cross-coupling reactions (e.g., Buchwald-Hartwig), bulky ligands like XPhos are required to stabilize palladium intermediates . Kinetic studies using NMR or IR spectroscopy can quantify steric effects on reaction rates .

Q. What strategies are effective for environmental monitoring of this compound as a pesticide metabolite?

As a terminal metabolite of Alachlor, this compound is detected in water systems using SPE paired with GC-MS (LOQ = 0.05 ppb). Isotope dilution with deuterated internal standards (e.g., d4-2,6-diethylaniline) corrects matrix effects . Longitudinal studies in agricultural regions should correlate rainfall patterns with analyte concentrations to model leaching dynamics .

Q. What is the role of this compound derivatives in polyurethane elastomer synthesis?

4,4'-Methylenebis(this compound) (MDEA, CAS 13680-35-8) acts as a chain extender, enhancing thermal stability (Tg >150°C) and mechanical strength. Reaction kinetics with isocyanates (e.g., MDI) are monitored via FTIR to track NCO consumption rates. Stoichiometric imbalances (>1.05 NCO:NH2 ratio) reduce crosslinking efficiency .

Q. How can contradictory toxicity data for this compound in rodent models be resolved?

Discrepancies in LD50 values (e.g., 250 mg/kg vs. 500 mg/kg) may stem from differences in administration routes (intraperitoneal vs. oral) or strain-specific metabolism. Comparative metabolomics (LC-QTOF-MS) of ACI/T rats and C3H/HeJ mice can identify species-specific detoxification pathways (e.g., cytochrome P450 isoforms) .

Q. What catalytic systems optimize the synthesis of this compound derivatives under mild conditions?

Lewis acid catalysts (e.g., ZnCl2) in ionic liquids (e.g., [BMIM][BF4]) enable alkylation at 40°C with yields >90%. Microwave-assisted synthesis reduces reaction times from hours to minutes while minimizing side products .

Q. What are the challenges in detecting this compound metabolites in human biomonitoring studies?

Phase II metabolites (e.g., glucuronides) require enzymatic hydrolysis (β-glucuronidase) prior to LC-MS/MS analysis. Matrix effects from urine or plasma are mitigated using hydrophilic interaction chromatography (HILIC). Confirmation with high-resolution MS (Orbitrap) ensures specificity against isobaric interferences .

属性

IUPAC Name |

2,6-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYHNROGBXVLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71477-82-2 (hydrochloride) | |

| Record name | 2,6-Diethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6027218 | |

| Record name | 2,6-Diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Yellow liquid; [HSDB] Colorless liquid; [MSDSonline] | |

| Record name | Benzenamine, 2,6-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Diethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-Diethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

235.5 °C, BP: 114 °C | |

| Record name | 2,6-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in oxygenated solvents, In water, 670 mg/l @ 26.7 °C., 0.67 mg/mL | |

| Record name | 2,6-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Diethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.96 kg/l @ 20 °C | |

| Record name | 2,6-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00383 [mmHg], 3.83X10-3 mm Hg @ 25 °C | |

| Record name | 2,6-Diethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow liquid | |

CAS No. |

579-66-8 | |

| Record name | 2,6-Diethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,6-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT2234594H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Diethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

3.5 °C, MP: 3-4 °C, 3-4 °C | |

| Record name | 2,6-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Diethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。